N-Nitrosofolicacid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

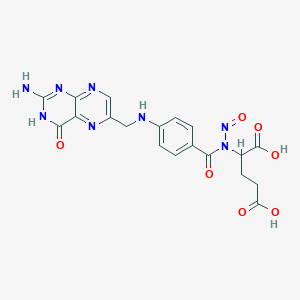

2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]-nitrosoamino]pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N8O7/c20-19-24-15-14(16(30)25-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)17(31)27(26-34)12(18(32)33)5-6-13(28)29/h1-4,8,12,21H,5-7H2,(H,28,29)(H,32,33)(H3,20,22,24,25,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQDSWYBXPBZPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N(C(CCC(=O)O)C(=O)O)N=O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N8O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Nitrosofolic Acid: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosofolic acid, a derivative of folic acid, has garnered attention in the scientific community for its potential as a cytotoxic agent against cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of N-Nitrosofolic acid. Detailed experimental protocols for its synthesis, purification, and characterization are presented, alongside an exploration of its mechanism of action, which involves the induction of oxidative stress and apoptosis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

N-Nitrosofolic acid is structurally characterized by the addition of a nitroso group (-N=O) to the secondary amine of the p-aminobenzoylglutamic acid moiety of folic acid.

Table 1: Physicochemical Properties of N-Nitrosofolic Acid

| Property | Value | Source |

| IUPAC Name | (2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]-nitrosoamino]pentanedioic acid | [1] |

| CAS Number | 29291-35-8 | [1][2] |

| Molecular Formula | C₁₉H₁₈N₈O₇ | [1][3] |

| Molecular Weight | 470.40 g/mol | [1][2][3] |

| Appearance | Off-White to Pale Yellow Solid | [] |

| Melting Point | >165°C (decomposes)[]; >200°C[5] | [][5] |

| Boiling Point | 571.92°C (rough estimate) | [6] |

| Solubility | Soluble in Methanol (MEOH) | [2] |

| Storage | 2-8 °C, protected from light. | [2] |

Biological Properties and Mechanism of Action

N-Nitrosofolic acid has demonstrated selective cytotoxicity against various cancer cell lines, including human leukemia (HL-60) and breast cancer (MCF-7) cells, with reported IC₅₀ values in the range of 10–20 µM.[1] Its primary mechanism of action is believed to be the induction of oxidative stress and subsequent apoptosis.[1]

The molecule is thought to interact with intracellular thiol-containing proteins and deplete glutathione (GSH), a key cellular antioxidant.[1] This disruption of the cellular redox balance leads to an accumulation of reactive oxygen species (ROS). The elevated ROS levels can trigger a cascade of events leading to programmed cell death, or apoptosis. This process is believed to involve the activation of the caspase signaling pathway.

Below is a diagram illustrating the proposed signaling pathway for N-Nitrosofolic acid-induced apoptosis.

Experimental Protocols

Synthesis of N-Nitrosofolic Acid

This protocol is adapted from the general principles of nitrosation of secondary amines using folic acid and sodium nitrite.

Materials:

-

Folic Acid

-

Hydrochloric Acid (HCl), 2N

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice Bath

-

Magnetic Stirrer and Stir Bar

-

pH meter or pH paper

-

Buchner Funnel and Filter Paper

Procedure:

-

In a suitable flask, dissolve a known quantity of folic acid in 2N hydrochloric acid with stirring. The amount of solvent should be sufficient to fully dissolve the folic acid.

-

Cool the solution to 0-5°C using an ice bath.

-

Slowly add a freshly prepared aqueous solution of sodium nitrite dropwise to the cooled folic acid solution with continuous stirring. The molar equivalent of sodium nitrite should be approximately 1:1 with the folic acid.

-

Monitor the reaction progress. The N-Nitrosofolic acid product is less soluble and will begin to precipitate out of the solution as a pale yellow solid.

-

After the addition of sodium nitrite is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes.

-

Collect the precipitated product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold distilled water to remove any unreacted starting materials and salts.

-

Dry the product under vacuum to obtain crude N-Nitrosofolic acid.

Below is a workflow diagram for the synthesis of N-Nitrosofolic acid.

Purification by Recrystallization

Materials:

-

Crude N-Nitrosofolic Acid

-

Sodium Hydroxide (NaOH) solution, dilute (e.g., 0.1 N)

-

Hydrochloric Acid (HCl), dilute (e.g., 0.1 N)

-

Activated Charcoal (optional)

-

Heating plate and magnetic stirrer

-

Filtration apparatus

Procedure:

-

Dissolve the crude N-Nitrosofolic acid in a minimal amount of dilute sodium hydroxide solution with gentle warming and stirring.

-

If the solution is colored, add a small amount of activated charcoal and stir for 10-15 minutes to decolorize.

-

Filter the hot solution to remove the activated charcoal and any insoluble impurities.

-

Cool the filtrate in an ice bath.

-

Slowly add dilute hydrochloric acid dropwise to the cooled filtrate with stirring until the pH is acidic, causing the purified N-Nitrosofolic acid to precipitate.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold distilled water.

-

Dry the purified N-Nitrosofolic acid under vacuum.

Characterization by LC-MS/MS

This protocol provides a general framework for the characterization of N-Nitrosofolic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Chromatographic Conditions (Example): [7]

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase A: 0.1% formic acid in deionized water.[7]

-

Mobile Phase B: Methanol.[7]

-

Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to achieve separation.

-

Flow Rate: Dependent on the column dimensions.

-

Injection Volume: Typically 5-10 µL.

Mass Spectrometry Conditions (Example): [7]

-

Ionization Mode: Negative Electrospray Ionization (ESI-).[7]

-

Scan Mode: Multiple Reaction Monitoring (MRM).[7]

-

Precursor Ion (Q1): m/z corresponding to the deprotonated N-Nitrosofolic acid molecule.

-

Product Ions (Q3): Characteristic fragment ions of N-Nitrosofolic acid.

Sample Preparation:

-

Prepare a stock solution of the synthesized and purified N-Nitrosofolic acid in a suitable solvent (e.g., 0.1% ammonia solution:Methanol (9:1, v/v)).[7]

-

Prepare a series of dilutions from the stock solution to establish a calibration curve.

-

Filter the samples through a 0.22 µm syringe filter before injection.

Conclusion

N-Nitrosofolic acid presents an interesting profile as a potential anticancer agent due to its ability to induce oxidative stress and apoptosis in cancer cells. This guide has provided a detailed overview of its chemical and physical properties, a plausible mechanism of action, and foundational experimental protocols for its synthesis, purification, and characterization. Further research is warranted to fully elucidate its signaling pathways and to evaluate its therapeutic potential in preclinical and clinical settings. The information contained herein should serve as a valuable starting point for researchers dedicated to advancing the field of cancer therapeutics.

References

- 1. medkoo.com [medkoo.com]

- 2. allmpus.com [allmpus.com]

- 3. N-Nitroso-Folic Acid | CAS No- 26360-21-4 | Simson Pharma Limited [simsonpharma.com]

- 5. N-Nitroso-Folic acid - Analytica Chemie [analyticachemie.in]

- 6. N-NITROSOFOLICACID CAS#: 29291-35-8 [m.chemicalbook.com]

- 7. This compound | 29291-35-8 [chemicalbook.com]

N-Nitrosofolic Acid: A Technical Guide to its Synthesis, Characterization, and Biological Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosofolic acid, a nitrosamine derivative of folic acid, has garnered significant attention as a potential impurity in pharmaceutical preparations and supplements. This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological activities of N-Nitrosofolic acid. Detailed methodologies for its formation and analytical characterization, primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS), are presented. Furthermore, this document summarizes the current understanding of its cytotoxic effects and potential carcinogenic properties, offering valuable insights for researchers and professionals in drug development and quality control.

Introduction

Folic acid, a B-vitamin essential for numerous metabolic processes, can undergo nitrosation to form N-Nitrosofolic acid. This conversion is a concern in the pharmaceutical industry as nitrosamines are a class of compounds often associated with mutagenic and carcinogenic properties. The presence of N-Nitrosofolic acid as an impurity in folic acid-containing products necessitates robust analytical methods for its detection and quantification to ensure patient safety.[1][2][3] This guide aims to provide a detailed technical resource on the synthesis, characterization, and biological context of N-Nitrosofolic acid.

Synthesis of N-Nitrosofolic Acid

The formation of N-Nitrosofolic acid typically occurs through the reaction of folic acid with a nitrosating agent, such as sodium nitrite, under acidic conditions.[4] While detailed, publicly available synthesis protocols are scarce, the general principle involves the nitrosation of the secondary amine group in the p-aminobenzoylglutamate moiety of folic acid.

General Experimental Protocol

The following protocol is a generalized procedure based on the known reactivity of folic acid with sodium nitrite:

-

Dissolution: Dissolve folic acid in a suitable aqueous acidic solution (e.g., dilute hydrochloric acid or acetic acid) at a controlled, low temperature (typically 0-5 °C) with constant stirring.

-

Nitrosation: Slowly add a solution of sodium nitrite (NaNO₂) dropwise to the folic acid solution. The molar ratio of sodium nitrite to folic acid is a critical parameter to control the reaction.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching: Once the reaction is complete, quench any excess nitrous acid by adding a quenching agent like ammonium sulfamate or urea.

-

Isolation and Purification: The N-Nitrosofolic acid product can be isolated by precipitation, followed by filtration and washing with cold water. Further purification may be achieved through recrystallization or chromatographic techniques.

It is crucial to handle nitrosating agents and the resulting N-nitroso compounds with extreme caution in a well-ventilated fume hood, as they are potentially carcinogenic.

Physicochemical Characterization

Accurate characterization of N-Nitrosofolic acid is essential for its identification and quantification. The following table summarizes its key physicochemical properties.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₉H₁₈N₈O₇ | [5][][7] |

| Molecular Weight | 470.40 g/mol | [5][][7] |

| CAS Number | 29291-35-8 | [5][7] |

| Appearance | Off-White to Pale Yellow Solid | [] |

| Melting Point | >165°C (decomposes) | [] |

| Solubility | Soluble in Methanol | [7] |

Analytical Characterization

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for the sensitive and selective determination of N-Nitrosofolic acid.[1][2]

LC-MS/MS Method for Quantification

A highly selective and sensitive LC-MS/MS method has been developed for the quantification of N-Nitrosofolic acid in supplements.[1][2]

Sample Preparation:

-

Extraction of the sample with a solution of 0.1% ammonia in methanol (9:1, v/v).[1]

-

Use of an isotope-labeled internal standard, such as N-nitroso folic acid-d₄, is recommended for accurate quantification.[1]

Chromatographic Conditions:

-

Mobile Phase A: 0.1% formic acid in deionized water.[1]

-

Mobile Phase B: Methanol.[1]

-

A gradient elution is typically employed to achieve optimal separation.

Mass Spectrometric Detection:

-

Ionization Mode: Negative ion electrospray ionization (ESI-).[1]

Parameter Value Reference(s) Linearity (R²) > 0.995 [1] Accuracy (Recovery) 83-110% [1] Precision (RSD) < 3% [1] Limit of Detection (LOD) 4 µg/g (with respect to folic acid) [1] | Limit of Quantification (LOQ) | 10 µg/g (with respect to folic acid) |[1] |

Biological Activity and Signaling Pathways

N-Nitrosofolic acid has demonstrated selective cytotoxicity in cancer cells, which is attributed to its redox-active nature.[5]

Cytotoxicity

-

Mechanism: It is thought to induce oxidative stress and disrupt cellular redox homeostasis, leading to apoptosis in tumor cells.[5] This is likely mediated through interactions with thiol-containing proteins and the depletion of glutathione, resulting in the accumulation of reactive oxygen species (ROS).[5]

-

In Vitro Studies: Dose-dependent inhibition of proliferation has been observed in human leukemia (HL-60) and breast cancer (MCF-7) cells, with reported IC₅₀ values in the range of 10–20 µM.[5]

Carcinogenicity

Many N-nitroso compounds are known carcinogens.[8] N-Nitrosofolic acid is classified as a questionable carcinogen with experimental neoplastigenic data.[8] However, a comprehensive evaluation of its carcinogenicity in humans is not yet available.[9]

Visualizations

Synthesis Pathway

Caption: Synthesis of N-Nitrosofolic Acid from Folic Acid.

Analytical Workflow

Caption: Workflow for N-Nitrosofolic Acid Analysis.

Proposed Cytotoxicity Pathway

Caption: Proposed Mechanism of N-Nitrosofolic Acid Cytotoxicity.

Conclusion

N-Nitrosofolic acid remains a compound of significant interest due to its potential presence in pharmaceutical products and its associated toxicological risks. This guide has provided a detailed overview of its synthesis, characterization, and biological activity. The development and validation of sensitive analytical methods, such as LC-MS/MS, are paramount for the quality control of folic acid-containing products. Further research into the long-term health effects and the precise mechanisms of action of N-Nitrosofolic acid is warranted to fully understand its impact on human health.

References

- 1. Determination of N-nitroso folic acid in folic acid and multivitamin supplements by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Contaminants | Phytolab [phytolab.com]

- 4. researchgate.net [researchgate.net]

- 5. medkoo.com [medkoo.com]

- 7. One moment, please... [allmpus.com]

- 8. N-NITROSOFOLICACID | 29291-35-8 [chemicalbook.com]

- 9. N-Nitrosofolic Acid (IARC Summary & Evaluation, Volume 17, 1978) [inchem.org]

N-Nitrosofolic Acid: A Comprehensive Technical Guide to its Formation Mechanism

For Researchers, Scientists, and Drug Development Professionals

October 27, 2025

This technical guide provides an in-depth exploration of the formation mechanism of N-Nitrosofolic acid, a nitrosamine impurity of significant interest in pharmaceutical research and development. This document details the chemical kinetics, reaction conditions, and analytical methodologies pertinent to its formation from folic acid, offering a valuable resource for professionals in the field.

Introduction

Folic acid, a B-vitamin crucial for various metabolic processes, can undergo nitrosation to form N-Nitrosofolic acid. This transformation is a concern for the pharmaceutical industry as nitrosamine impurities are a class of potential carcinogens. Understanding the mechanism of N-Nitrosofolic acid formation is paramount for developing control strategies to minimize its presence in drug products and ensure patient safety. This guide synthesizes the current scientific understanding of this critical process.

The Chemical Transformation: Folic Acid to N-Nitrosofolic Acid

The formation of N-Nitrosofolic acid involves the reaction of the secondary amine at the N10 position of the p-aminobenzoylglutamic acid moiety of folic acid with a nitrosating agent. The primary nitrosating agent in this context is typically derived from sodium nitrite under acidic conditions.

The overall reaction can be summarized as follows:

Folic Acid + Nitrosating Agent → N10-Nitrosofolic Acid

The exclusive product formed under these conditions is N10-nitrosofolic acid.[1][2]

Reaction Mechanism and Kinetics

The formation of N-Nitrosofolic acid is highly dependent on the pH of the reaction medium. The reaction proceeds via an electrophilic attack of a nitrosating species on the nitrogen atom of the secondary amine in the folic acid molecule.

Formation of the Nitrosating Agent

Under acidic conditions, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). Two molecules of nitrous acid can then form dinitrogen trioxide (N₂O₃), which is a potent nitrosating agent.[3][4][5] In the presence of strong acids like hydrochloric acid, the nitrosonium ion (NO⁺) can also be formed, which is a powerful electrophile.[6]

Caption: Formation of nitrosating agents from sodium nitrite in an acidic environment.

Nitrosation of Folic Acid

The lone pair of electrons on the N10 nitrogen of folic acid acts as a nucleophile, attacking the electrophilic nitrosating agent (e.g., N₂O₃ or NO⁺). This is followed by deprotonation to yield N10-Nitrosofolic acid.

Caption: General mechanism for the nitrosation of the N10 position of folic acid.

Reaction Kinetics

The kinetics of N-Nitrosofolic acid formation are significantly influenced by pH.

| pH | Order with respect to Nitrite | Other Participating Species |

| 1.5 | Second | - |

| 5.0 | First | Buffer Anions |

| Table 1: Influence of pH on the Reaction Order with Respect to Nitrite in the Formation of N10-Nitrosofolic Acid.[1][2] |

At a lower pH of 1.5, the reaction is second order in nitrite, suggesting that the rate-determining step involves two molecules derived from nitrite, likely dinitrogen trioxide (N₂O₃). At a higher pH of 5.0, the reaction becomes first order in nitrite, and buffer anions have been observed to participate in the nitrosation reaction.[1][2]

Experimental Protocols

Synthesis of N10-Nitrosofolic Acid

Materials:

-

Folic Acid

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

Water

-

Starch-iodide paper

Procedure:

-

Dissolve folic acid in a suitable acidic solution, such as dilute hydrochloric acid.

-

Cool the solution to a low temperature, typically between -10°C and 5°C, using an ice bath.

-

Slowly add a solution of sodium nitrite in water to the cooled folic acid solution while maintaining the low temperature.

-

Monitor the reaction for completion using starch-iodide paper, which will indicate the presence of excess nitrous acid.

-

The N-nitroso derivative is generally less soluble than folic acid and will precipitate out of the cold solution.

-

Collect the precipitate by filtration.

-

Purification can be achieved by dissolving the crude product in a dilute sodium hydroxide solution, followed by clarification with activated charcoal. The sodium salt may crystallize out upon standing.

-

The purified sodium salt can be redissolved in water and precipitated by the addition of acid.

-

The final product should be filtered, washed with cold water, and dried under vacuum.

Note: This procedure is a general guideline and requires optimization for specific laboratory conditions and desired purity.

Analytical Determination by LC-MS/MS

A highly selective and sensitive method for the quantification of N-Nitrosofolic acid in various matrices, such as multivitamin supplements, has been developed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]

Sample Preparation:

-

Extract the sample with a solution of 0.1% ammonia in methanol/water (9:1, v/v).[3]

-

Fortify the extraction solution with a known concentration of an isotopic internal standard, such as N-nitroso folic acid-d4, for accurate quantification.[3]

LC-MS/MS Parameters:

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

Caption: A typical workflow for the quantitative analysis of N-Nitrosofolic acid by LC-MS/MS.

Characterization of N-Nitrosofolic Acid

While detailed spectroscopic data in the primary literature is scarce, some general characteristics can be noted. N-nitroso compounds typically exhibit characteristic UV-Visible absorption bands. For instance, many N-nitrosamines show a high-intensity band around 230-240 nm and a lower-intensity band in the 360-370 nm region. The exact absorption maxima for N-Nitrosofolic acid would need to be determined experimentally. Similarly, ¹H and ¹³C NMR spectroscopy would be essential for the structural confirmation of synthesized N-Nitrosofolic acid, with expected shifts in the signals corresponding to the protons and carbons near the N10 position upon nitrosation.

Conclusion

The formation of N-Nitrosofolic acid from folic acid is a pH-dependent reaction that proceeds via electrophilic nitrosation at the N10 position. The kinetics of this reaction vary with acidity, highlighting the critical role of the chemical environment in its formation. The analytical methodologies, particularly LC-MS/MS, provide the necessary sensitivity and selectivity for the detection and quantification of this impurity. This technical guide provides a foundational understanding for researchers and professionals working to control and mitigate the risks associated with nitrosamine impurities in pharmaceutical products. Further research into detailed synthetic protocols and comprehensive spectroscopic characterization will continue to enhance the scientific community's ability to manage this important issue.

References

In Vitro Cytotoxicity of N-Nitrosofolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosofolic acid, a derivative of folic acid, has garnered attention in cancer research due to its selective cytotoxic effects on various cancer cell lines. This technical guide provides a comprehensive overview of the in vitro studies on N-Nitrosofolic acid's cytotoxicity, focusing on its mechanisms of action, experimental protocols, and the signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug development and cancer biology.

Core Concepts: Mechanism of Action

N-Nitrosofolic acid's cytotoxic activity is primarily attributed to its ability to induce oxidative stress and disrupt cellular redox homeostasis, ultimately leading to apoptosis in cancer cells. The core mechanism involves its nature as a nitric oxide (NO) donor. High concentrations of NO can promote apoptosis through various pathways, including the release of cytochrome c from mitochondria and the activation of caspases.

The key events in the proposed mechanism of action are:

-

Induction of Oxidative Stress: N-Nitrosofolic acid interacts with thiol-containing proteins and leads to the depletion of intracellular glutathione (GSH), a critical antioxidant. This depletion disrupts the cellular redox balance and leads to the accumulation of reactive oxygen species (ROS).

-

Apoptosis Induction: The excessive ROS production triggers apoptotic signaling cascades. While the complete pathway is still under investigation, it is understood to involve the activation of caspase enzymes, which are key executioners of apoptosis.

Quantitative Cytotoxicity Data

The cytotoxic potential of N-Nitrosofolic acid has been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Human Promyelocytic Leukemia | ~10-20 |

| MCF-7 | Human Breast Adenocarcinoma | ~10-20 |

Experimental Protocols

This section details the methodologies for key experiments used to assess the in vitro cytotoxicity of N-Nitrosofolic acid.

Cell Culture

-

HL-60 Cells: These suspension cells are typically cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

MCF-7 Cells: This adherent cell line is commonly grown in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. The culture conditions are the same as for HL-60 cells.

Cell Viability and Cytotoxicity Assays

A common method to determine the cytotoxic effect of N-Nitrosofolic acid is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol:

-

Cell Seeding:

-

For adherent cells (MCF-7), seed at a density of 5 x 10³ to 1 x 10⁴ cells/well in a 96-well plate and allow them to attach overnight.

-

For suspension cells (HL-60), seed at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in a 96-well plate.

-

-

Treatment: Prepare a stock solution of N-Nitrosofolic acid in a suitable solvent (e.g., DMSO or a buffer in which it is stable). Add serial dilutions of N-Nitrosofolic acid to the wells to achieve the desired final concentrations (e.g., a range from 1 µM to 100 µM). Include a vehicle control (solvent only).

-

Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours, at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization:

-

For adherent cells, carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well.

-

For suspension cells, centrifuge the plate, carefully remove the supernatant, and then add the solubilization solvent.

-

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the concentration of N-Nitrosofolic acid to determine the IC50 value.

Detection of Apoptosis by Western Blotting

Western blotting can be used to detect the activation of key apoptotic proteins, such as caspase-3.

Protocol:

-

Cell Lysis: Treat cells with N-Nitrosofolic acid at concentrations around the IC50 value for a specified time. Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the Bradford or BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The presence of the cleaved form of caspase-3 (typically around 17-19 kDa) indicates apoptosis.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The production of ROS can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Protocol:

-

Cell Treatment: Treat cells with N-Nitrosofolic acid for the desired time.

-

Probe Loading: Incubate the cells with DCFH-DA (typically 5-10 µM) for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Glutathione (GSH) Depletion Assay

The depletion of intracellular GSH can be quantified using various commercially available kits, often based on the reaction of GSH with a chromogenic or fluorogenic reagent.

General Protocol:

-

Cell Treatment and Lysis: Treat cells with N-Nitrosofolic acid and then lyse the cells according to the kit manufacturer's instructions.

-

Assay Reaction: Add the assay reagents to the cell lysates and incubate for the recommended time.

-

Measurement: Measure the absorbance or fluorescence according to the kit protocol. A decrease in the signal compared to the control indicates GSH depletion.

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed experimental workflow and signaling pathway for N-Nitrosofolic acid-induced cytotoxicity.

Caption: Experimental workflow for assessing N-Nitrosofolic acid cytotoxicity.

N-Nitrosofolic Acid: A Technical Overview of Genotoxicity and Mutagenicity Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosofolic acid is a nitrosamine impurity of Folic Acid, a widely used B vitamin. The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies and manufacturers due to the potential carcinogenic and mutagenic properties of this class of compounds. This technical guide provides a comprehensive overview of the available genotoxicity and mutagenicity data for N-Nitrosofolic acid, compiled from recent scientific studies. The information is presented to assist researchers and drug development professionals in understanding the toxicological profile of this impurity and for conducting risk assessments.

Regulatory Context

N-Nitrosofolic acid is classified as a Nitrosamine Drug Substance-Related Impurity (NDSRI). Under the Carcinogenic Potency Categorization Approach (CPCA), it is assigned to Potency Category 4, indicating a lower carcinogenic potential relative to more potent nitrosamines. Based on a negative bacterial reverse mutation (Ames) test, the U.S. Food and Drug Administration (FDA) has established an Acceptable Intake (AI) limit of 1500 ng/day for N-Nitrosofolic acid.

Summary of Genotoxicity and Mutagenicity Data

Recent studies have evaluated the genotoxicity and mutagenicity of N-Nitrosofolic acid using a variety of in vitro assays. The consensus from these studies is that N-Nitrosofolic acid is not mutagenic in the Enhanced Ames Test and shows no significant genotoxic activity in human cell line models under the tested conditions.

Quantitative Data Presentation

The following tables summarize the key findings from in vitro studies on N-Nitrosofolic acid.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data Summary

| Test System | Metabolic Activation | Concentration Range Tested | Result | Reference |

| Salmonella typhimurium strains TA98, TA100, TA1535, TA1537 and Escherichia coli strain WP2 uvrA (pKM101) | With and without hamster liver S9 | Not specified in search results | Negative | [1][2] |

Note: An earlier study reported a positive or equivocal Ames test result for N-Nitrosofolic acid; however, this was attributed to testing the compound as an aqueous suspension. More recent, optimized studies using a dissolved solution have concluded the result is negative.[1][2]

Table 2: In Vitro Mammalian Cell Genotoxicity Data Summary

| Assay | Cell Line | Metabolic Activation | Exposure Time | Key Endpoints | Result | Reference |

| Micronucleus Assay | Human HepaRG (2D and 3D models) | Endogenous | 24 hours | Micronucleus formation | Negative | [1] |

| DNA Damage (CometChip Assay) | Human HepaRG (2D and 3D models) | Endogenous | 24 hours | DNA strand breaks | Negative | [1] |

| γH2A.X Assay | Human HepaRG (3D spheroids) | Endogenous | 72 hours | H2A.X phosphorylation (DNA double-strand breaks) | Marginal but statistically significant increase | [1] |

Note: While the CometChip and micronucleus assays were negative, a marginal increase in γH2A.X was observed at a longer exposure time, suggesting a weak potential for inducing DNA double-strand breaks under certain conditions.[1] Data for N-nitroso-folic acid in TK6 cells were unavailable.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of N-Nitrosofolic acid's genotoxicity and mutagenicity.

Bacterial Reverse Mutation Test (Ames Test)

This assay is performed to detect gene mutations induced by the test article. The protocol is based on the OECD 471 guideline and has been adapted with enhanced conditions for nitrosamine testing.

-

Tester Strains: At least five strains of bacteria are used, including Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA pKM101). These strains are selected to detect different types of point mutations.

-

Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system, typically a liver post-mitochondrial fraction (S9) from Aroclor 1254-induced rats or hamsters, to mimic mammalian metabolism. For nitrosamines, hamster liver S9 is often preferred.

-

Test Compound Preparation: N-Nitrosofolic acid is dissolved in deionized water.

-

Assay Procedure (Pre-incubation Method): a. The test substance at various concentrations, the bacterial tester strain, and the S9 mix (or a buffer for tests without metabolic activation) are incubated together at 37°C with shaking. b. After the pre-incubation period, molten top agar is added to the mixture. c. The entire mixture is poured onto the surface of minimal glucose agar plates. d. The plates are incubated at 37°C for 48-72 hours.

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a required amino acid) is counted for each concentration of the test substance and compared to the solvent control. A substance is considered mutagenic if it produces a concentration-dependent increase in the number of revertants and/or a reproducible increase over the background.

In Vitro Micronucleus Assay

This assay is used to detect chromosomal damage (clastogenicity) or whole chromosome loss (aneugenicity). The protocol is based on the OECD 487 guideline.

-

Cell Culture: Human HepaRG cells are cultured in both 2D monolayers and 3D spheroids. These cells are metabolically competent, expressing a range of cytochrome P450 enzymes.

-

Test Compound Exposure: Cells are exposed to N-Nitrosofolic acid at a range of concentrations for a specified period (e.g., 24 hours).

-

Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored for micronuclei.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., DAPI or Giemsa).

-

Scoring: The frequency of micronuclei is determined by scoring a predefined number of binucleated cells (e.g., 2000 cells per concentration) under a microscope. Cytotoxicity is also assessed, often by measuring the cytokinesis-block proliferation index (CBPI).

-

Data Analysis: The percentage of binucleated cells with micronuclei is calculated for each concentration and compared to the vehicle control. A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a positive result.

γH2A.X Assay (by Flow Cytometry)

This assay quantifies the phosphorylation of the histone variant H2AX at serine 139 (γH2A.X), which is an early cellular response to the formation of DNA double-strand breaks.

-

Cell Culture and Treatment: Human HepaRG 3D spheroids are exposed to N-Nitrosofolic acid for a defined period (e.g., 72 hours).

-

Cell Fixation and Permeabilization: After treatment, cells are harvested, washed, and fixed with a suitable fixative (e.g., paraformaldehyde). Subsequently, the cells are permeabilized (e.g., with ethanol or saponin) to allow antibodies to access intracellular proteins.

-

Immunostaining: a. The fixed and permeabilized cells are incubated with a primary antibody specific for γH2A.X. b. After washing, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

DNA Staining: The cells are counterstained with a DNA dye (e.g., propidium iodide) to determine the cell cycle phase.

-

Flow Cytometry Analysis: The fluorescence intensity of thousands of individual cells is measured using a flow cytometer. The intensity of the γH2A.X-associated fluorescence is a quantitative measure of the level of DNA double-strand breaks.

-

Data Analysis: The mean fluorescence intensity of the treated cells is compared to that of the vehicle-treated control cells. A statistically significant increase in γH2A.X fluorescence indicates the induction of DNA double-strand breaks.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general metabolic activation pathway for nitrosamines and the workflows for the key genotoxicity assays.

Conclusion

Based on the currently available data from a range of in vitro assays, N-Nitrosofolic acid demonstrates a low potential for genotoxicity and mutagenicity. It is considered negative in the bacterial reverse mutation assay, which is a key component in the regulatory assessment of nitrosamine impurities. Furthermore, it does not induce significant DNA damage or chromosomal damage in metabolically competent human cell lines under standard testing conditions. The observation of a marginal increase in a sensitive marker for DNA double-strand breaks at a longer exposure time warrants consideration but does not override the overall negative findings in other assays. These data support the classification of N-Nitrosofolic acid in a lower carcinogenic potency category and the established acceptable intake limit. As with all pharmaceutical impurities, continued surveillance and evaluation of any new toxicological data are recommended.

References

N-Nitrosofolic Acid: A Technical Guide to Carcinogenicity Assessment

Executive Summary

This technical guide provides a comprehensive overview of the carcinogenicity assessment of N-Nitrosofolic acid (NFA), a nitrosamine impurity of potential concern in pharmaceutical products. N-Nitrosamines are classified as a "cohort of concern" due to the mutagenic and carcinogenic properties of many compounds in this class.[1][2] This document synthesizes available data from pivotal in vivo and in vitro studies, details the experimental protocols employed, and presents mechanistic insights into the potential modes of action. The information is intended for researchers, scientists, and drug development professionals involved in the safety and risk assessment of pharmaceutical impurities.

In Vivo Carcinogenicity Assessment

The primary in vivo carcinogenicity data for N-Nitrosofolic acid comes from a study conducted on neonatal mice. This assay is a recognized alternative to the 2-year chronic rodent bioassay for identifying potential carcinogens.[1]

Quantitative Data Summary

The study by Wogan et al. (1975) evaluated the carcinogenic activity of several N-nitroso compounds. The key findings for N-Nitrosofolic acid and the positive control are summarized below.

| Compound | Total Dose (mg/kg) | Route of Administration | Test System | Tumor Incidence | Tumor Type | Citation |

| N-Nitrosofolic acid | 375 | Intraperitoneal (i.p.) | C57BL/6J X C3HeB/FeJ F1 mice | 4/28 (14.3%) | Lung Adenocarcinoma | [3] |

| Diethylnitrosamine (Positive Control) | 12 | Intraperitoneal (i.p.) | C57BL/6J X C3HeB/FeJ F1 mice | 23/25 (92%) | Liver Cell Carcinoma | [3] |

While the International Agency for Research on Cancer (IARC) initially deemed these results inconclusive in 1978, later classifying NFA as Group 3 ("Not classifiable as to its carcinogenicity to humans"), the data clearly indicate a tumorigenic potential in this sensitive mouse model, albeit weaker than the potent carcinogen diethylnitrosamine.[4][5] More recent analyses have described N-Nitrosofolic acid as "weakly carcinogenic" based on this assay.[1]

Experimental Protocol: Neonatal Mouse Bioassay

The methodology employed in the pivotal Wogan et al. (1975) study is outlined below.[3]

-

Test System: C57BL/6J X C3HeB/FeJ F1 hybrid mice were used. Neonates are often more susceptible to chemical carcinogens, making this a sensitive model.

-

Test Substance Preparation: N-Nitrosofolic acid was suspended in trioctanoin (a neutral lipid vehicle).

-

Dosing Regimen:

-

A total dose of 375 mg/kg body weight was administered.

-

This total dose was divided into three equal intraperitoneal (i.p.) injections.

-

Injections were administered on Day 1, Day 4, and Day 7 after birth.

-

-

Observation Period: Following the final dose, the animals received no further treatment and were observed for a period of up to 85 weeks for tumor development.

-

Endpoint Analysis: The primary endpoint was the histopathological examination of tissues to identify the presence of tumors.

Visualization: Neonatal Mouse Bioassay Workflow

Caption: Workflow for the N-Nitrosofolic acid neonatal mouse carcinogenicity bioassay.

In Vitro Genotoxicity Assessment

Genotoxicity assays are critical for assessing the mutagenic potential of a compound, which is often a key initiating event in carcinogenesis. The data for N-Nitrosofolic acid is complex, with conflicting historical and recent findings.

Quantitative Data Summary: Mutagenicity and Genotoxicity

| Assay Type | Test System | Metabolic Activation | Result | Comments | Citation |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium | S9 | Positive | Early study with limited protocol details reported. | [6] |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium & E. coli | Hamster & Rat Liver S9 | Negative | A modern, optimized study classified NFA as Ames-negative. A positive result was only seen with a suspension, violating the test protocol. | [6] |

| Bacterial Reverse Mutation (Ames Test) | TA98, TA100, TA1535, TA1537, WP2uvrA | S9 | Negative | Test performed by an API supplier. | [7] |

| DNA Damage (γH2A.X Assay) | HepaRG 3D Spheroids | Endogenous (CYP active) | Marginally Positive | Statistically significant increase in γH2A.X foci after 72-hour exposure. | [1] |

| Micronucleus Assay | HepaRG 2D & 3D cells | Endogenous (CYP active) | Negative | No increase in micronucleus formation was observed. | [1] |

The weight of evidence from modern, well-conducted studies suggests that N-Nitrosofolic acid is not mutagenic in the Ames test .[6][7] However, the marginal increase in the DNA double-strand break marker γH2A.X in a metabolically competent human cell line suggests a potential for weak genotoxic activity that may not be detected by the bacterial mutation assay.[1]

Experimental Protocols

Based on recent studies to improve the sensitivity of the Ames test for nitrosamines, a recommended protocol would include the following:[2][6]

-

Bacterial Strains: A standard set of strains including Salmonella typhimurium TA98, TA100, TA1535, TA1537 and Escherichia coli WP2 uvrA (pKM101). Strains TA1535 and WP2 uvrA (pKM101) have been shown to be particularly effective for detecting nitrosamines.[6]

-

Metabolic Activation: An NADPH-generating system supplemented with liver S9 fraction from hamsters induced with Aroclor-1254 or phenobarbital/β-naphthoflavone. Hamster liver S9 is generally more effective than rat liver S9 for activating nitrosamines.[6] A 30% S9 concentration in the S9 mix is recommended.

-

Test Method: The pre-incubation method is preferred over plate incorporation. This involves incubating the test substance, bacterial culture, and S9 mix (if used) for a defined period (e.g., 30 minutes) before mixing with molten top agar and pouring onto the minimal glucose agar plates.

-

Vehicle: The test article should be fully dissolved. Dimethyl sulfoxide (DMSO) or water are common, appropriate solvents. Testing of suspensions should be avoided as it can lead to artifactual results.[6]

-

Analysis: Following incubation for 48-72 hours, the number of revertant colonies per plate is counted. A dose-dependent increase in revertants that is reproducible and statistically significant indicates a positive result.

This assay quantifies the formation of phosphorylated histone H2A.X (γH2A.X), which marks sites of DNA double-strand breaks.

-

Cell System: Metabolically competent cells, such as the human liver cell line HepaRG (cultured as 3D spheroids to better mimic liver architecture), are used.

-

Exposure: Cells are treated with various concentrations of N-Nitrosofolic acid for a defined period (e.g., 24, 48, and 72 hours).

-

Immunostaining:

-

Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

-

Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin).

-

Cells are incubated with a primary antibody specific for the phosphorylated γH2A.X protein.

-

After washing, cells are incubated with a fluorescently-labeled secondary antibody that binds to the primary antibody.

-

Cell nuclei are counterstained with a DNA dye such as DAPI.

-

-

Quantification: Cells are visualized using fluorescence microscopy. Automated imaging systems are used to count the number of distinct fluorescent foci within each nucleus. A statistically significant, dose-dependent increase in the mean number of foci per cell indicates a positive result for DNA damage.

Mechanistic Insights & Signaling Pathways

Metabolic Activation of N-Nitrosamines

N-nitrosamines are not directly reactive with DNA. They require metabolic activation, primarily by Cytochrome P450 (CYP) enzymes in the liver, to become carcinogenic.[3] The generally accepted activation pathway proceeds as follows:

-

α-Hydroxylation: A CYP enzyme (e.g., CYP2E1, CYP2A6) catalyzes the hydroxylation of a carbon atom immediately adjacent (in the α-position) to the nitroso group.[3]

-

Intermediate Formation: This creates an unstable α-hydroxy-nitrosamine intermediate.

-

Decomposition: The intermediate spontaneously decomposes, yielding an aldehyde and a highly reactive alkyldiazonium ion.

-

DNA Adduct Formation: The alkyldiazonium ion is a powerful electrophile that readily reacts with nucleophilic sites on DNA bases (such as the O⁶ and N⁷ positions of guanine), forming covalent DNA adducts. These adducts, if not repaired, can lead to mispairing during DNA replication, causing permanent mutations.

Caption: General metabolic activation pathway for N-nitrosamines leading to DNA damage.

DNA Damage Response: γH2A.X Formation

The formation of γH2A.X foci is a key early event in the cellular response to DNA double-strand breaks (DSBs), a highly cytotoxic form of DNA damage.

-

DSB Recognition: The DNA break is recognized by sensor protein complexes, primarily the MRE11-RAD50-NBS1 (MRN) complex.

-

Kinase Activation: The MRN complex recruits and activates the ATM (Ataxia-Telangiectasia Mutated) kinase.

-

H2A.X Phosphorylation: Activated ATM rapidly phosphorylates a specific serine residue (Ser139) on thousands of histone H2A.X molecules in the chromatin flanking the DNA break. This phosphorylated form is known as γH2A.X.

-

Repair Protein Recruitment: γH2A.X acts as a docking platform, creating a scaffold that recruits a cascade of downstream DNA repair and cell cycle checkpoint proteins (e.g., BRCA1, 53BP1) to the site of damage, facilitating DNA repair and halting the cell cycle to allow time for this repair to occur.

Caption: Signaling pathway showing the formation of γH2A.X at a DNA double-strand break.

References

- 1. Neonatal mouse assay for tumorigenicity: alternative to the chronic rodent bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. criver.com [criver.com]

- 3. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 4. conservancy.umn.edu [conservancy.umn.edu]

- 5. N-Nitrosofolic Acid (IARC Summary & Evaluation, Volume 17, 1978) [inchem.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

N-Nitrosofolic acid CAS number and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Nitrosofolic acid, a nitrosamine impurity and derivative of folic acid. This document consolidates critical information regarding its chemical identity, biological activity, and analytical detection methodologies to support research and development activities.

Chemical Identity

N-Nitrosofolic acid is a compound of interest due to its potential presence as an impurity in folic acid supplements and its biological activities, including reported cytotoxicity in cancer cells.[1] There are two primary CAS numbers associated with N-Nitrosofolic acid, which may refer to isomers or the same compound in different databases.

| CAS Number | IUPAC Name | Molecular Formula | Molecular Weight |

| 29291-35-8 | N-(4-(((2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl)amino)benzoyl)-N-nitroso-L-glutamic acid[1] | C19H18N8O7 | 470.40 g/mol |

| 26360-21-4 | (S)-2-(4-(((2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl)(nitroso)amino)benzamido)pentanedioic acid[2] | C19H18N8O7 | 470.40 g/mol |

Synonyms: The following are common synonyms for N-Nitrosofolic acid:

-

N10-Nitroso Folic Acid[2][]

-

(4-(((2-Amino-4-oxo-4,8-dihydropteridin-6-yl)methyl)(nitroso)amino)benzoyl)-L-glutamic acid[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity and regulatory limits of N-Nitrosofolic acid.

Table 1: In Vitro Cytotoxicity

| Cell Line | Assay Type | IC₅₀ Value | Reference |

| Human Leukemia (HL-60) | Proliferation Inhibition | 10–20 µM | [1] |

| Breast Cancer (MCF-7) | Proliferation Inhibition | 10–20 µM | [1] |

Table 2: Analytical and Regulatory Limits

| Parameter | Value | Regulatory Body/Method | Reference |

| Maximum Permitted Daily Intake | 1,500 ng/day | EMA & U.S. FDA | [7] |

| Limit of Quantification (in supplements) | 10 µg/kg | LC-MS/MS | [7] |

| Limit of Detection (in supplements) | 4 µg/g with respect to folic acid | LC-MS/MS | [8][9] |

| Limit of Quantification (in supplements) | 10 µg/g with respect to folic acid | LC-MS/MS | [8][9] |

Experimental Protocols

Determination of N-Nitrosofolic Acid in Folic Acid and Multivitamin Supplements by LC-MS/MS [8][9]

This section details the methodology for the quantification of N-Nitrosofolic acid in complex matrices such as multivitamin supplements.

1. Sample Preparation and Extraction:

-

Internal Standard: Prepare a stock solution of N-nitroso folic acid-d4 (Isotope internal standard) at a concentration of 5 ng/mL.

-

Extraction Solvent: Prepare a solution of 0.1% ammonia in methanol (MeOH) and water (9:1, v/v).

-

Extraction Procedure:

-

Accurately weigh the sample to be analyzed.

-

Add a known volume of the internal standard solution.

-

Add the extraction solvent to the sample.

-

Vortex or sonicate the mixture to ensure complete extraction of the analyte.

-

Centrifuge the sample to pellet any solid material.

-

Collect the supernatant for LC-MS/MS analysis.

-

2. Liquid Chromatography (LC) Conditions:

-

Mobile Phase A: 0.1% formic acid in deionized water.

-

Mobile Phase B: Methanol.

-

Gradient Elution: A suitable gradient program should be developed to achieve separation of N-Nitrosofolic acid from other matrix components.

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Negative Ionization Mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both N-Nitrosofolic acid and the deuterated internal standard must be determined and optimized.

4. Method Validation:

-

Linearity: Establish a calibration curve with a correlation coefficient (R²) > 0.995.

-

Accuracy: Determine the recovery, which should be within 83–110%.

-

Precision: The relative standard deviation (RSD) should be ≤ 3%.

-

Limits of Detection (LOD) and Quantification (LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified.

Visualizations

Proposed Mechanism of Action of N-Nitrosofolic Acid

Caption: Proposed mechanism of N-Nitrosofolic acid inducing apoptosis in cancer cells.

Workflow for LC-MS/MS Analysis of N-Nitrosofolic Acid

Caption: Analytical workflow for the quantification of N-Nitrosofolic acid.

References

- 1. medkoo.com [medkoo.com]

- 2. veeprho.com [veeprho.com]

- 3. N-NITROSOFOLICACID | 29291-35-8 [chemicalbook.com]

- 4. N-Nitrosofolic Acid (IARC Summary & Evaluation, Volume 17, 1978) [inchem.org]

- 5. N-Nitroso-Folic Acid | CAS No- 26360-21-4 | Simson Pharma Limited [simsonpharma.com]

- 7. Contaminants | Phytolab [phytolab.com]

- 8. researchgate.net [researchgate.net]

- 9. Determination of N-nitroso folic acid in folic acid and multivitamin supplements by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Nitrosofolic Acid as an Impurity: A Technical Guide on its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of nitrosamine impurities in pharmaceutical products has been a significant concern for regulatory bodies and the pharmaceutical industry since 2018. These compounds, many of which are classified as probable human carcinogens, can form during the synthesis of active pharmaceutical ingredients (APIs), in the final drug product formulation, or during storage. One such nitrosamine that has come under scrutiny is N-Nitrosofolic acid, an impurity associated with folic acid (Vitamin B9). This technical guide provides an in-depth overview of the discovery, history, formation, and analytical methodologies related to N-Nitrosofolic acid.

Discovery and Historical Context

The concern over nitrosamine impurities in pharmaceuticals became a prominent issue in June 2018 when N-nitrosodimethylamine (NDMA) was detected in batches of the angiotensin II receptor blocker valsartan.[1][2] This discovery triggered a global regulatory investigation into the presence of various nitrosamines in a wide range of drug products.[1][3][4] While the general history of nitrosamine research dates back to the 1950s with studies linking them to cancer in animals, their widespread detection in pharmaceuticals was a recent development.[1]

The specific focus on N-Nitrosofolic acid as an impurity in folic acid supplements and pharmaceutical products is a more recent development within this broader context. While early research had demonstrated that folic acid could react with nitrosating agents, the widespread screening of folic acid-containing products for this specific impurity gained momentum following the post-2018 regulatory landscape.

Formation of N-Nitrosofolic Acid

N-Nitrosofolic acid, specifically N10-nitrosofolic acid, is formed from the reaction of the secondary amine group within the p-aminobenzoylglutamic acid moiety of the folic acid molecule with a nitrosating agent. The most common nitrosating agents are derived from nitrite salts (e.g., sodium nitrite) under acidic conditions.

The formation pathway can be summarized as follows:

Caption: Formation pathway of N-Nitrosofolic acid from folic acid and a nitrosating agent under acidic conditions.

Studies have shown that folic acid reacts with sodium nitrite in dilute aqueous solutions at both acidic (pH 1.5) and less acidic (pH 5.0) conditions to exclusively yield N10-nitrosofolic acid.[5] The reaction kinetics are dependent on the pH, with the reaction being second order in nitrite at pH 1.5 and first order at pH 5.0, where buffer anions can participate in the nitrosation reaction.[5]

Analytical Methodologies

The primary analytical technique for the detection and quantification of N-Nitrosofolic acid in complex matrices like multivitamin supplements is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method offers high selectivity and sensitivity, which is crucial for detecting trace levels of this impurity.

Experimental Protocol: LC-MS/MS for N-Nitrosofolic Acid

This protocol is a composite of methodologies described in the scientific literature.

1. Sample Preparation:

-

Extraction: A representative sample of the folic acid-containing product (e.g., a crushed tablet or a known volume of a liquid supplement) is extracted with a solution of 0.1% ammonia in methanol/water (10:90, v/v).

-

Internal Standard: A deuterated internal standard, N-nitroso folic acid-d4, is added to the extraction solution (e.g., at a concentration of 5 ng/mL) to ensure accurate quantification by correcting for matrix effects and variations in instrument response.

-

Centrifugation and Filtration: The sample is vortexed, sonicated, and then centrifuged to pellet insoluble excipients. The supernatant is filtered through a 0.22 µm filter before analysis.

2. Liquid Chromatography (LC) Conditions:

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is typically used.

-

Mobile Phase A: 0.1% formic acid in deionized water.

-

Mobile Phase B: Methanol.

-

Gradient Elution: A gradient program is employed to separate N-Nitrosofolic acid from other components in the sample matrix. A typical gradient might start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: A flow rate of approximately 0.3 mL/min is common.

-

Column Temperature: The column is maintained at a constant temperature, for instance, 40 °C.

-

Injection Volume: A small volume, typically 1-5 µL, is injected.

3. Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is used.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both N-Nitrosofolic acid and its deuterated internal standard to ensure high selectivity and sensitivity.

-

N-Nitrosofolic acid: The precursor ion [M-H]⁻ is selected, and characteristic product ions are monitored.

-

N-nitroso folic acid-d4: The corresponding precursor and product ions for the deuterated standard are monitored.

-

-

Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows are optimized to achieve the best signal intensity.

Experimental Workflow

Caption: A typical experimental workflow for the analysis of N-Nitrosofolic acid in supplements.

Quantitative Data and Regulatory Limits

Analysis of various folic acid and multivitamin supplements has revealed the presence of N-Nitrosofolic acid at varying levels. The data from these studies are crucial for risk assessment and ensuring patient safety.

| Product Type | Number of Samples Analyzed | Range of N-Nitrosofolic Acid Detected (ng/unit) | Range of N-Nitrosofolic Acid Detected (µg/g with respect to folic acid) |

| Folic Acid and Multivitamin Supplements | 40 | Up to 898 | Up to 1794 |

Data compiled from a study by Zeng et al.[6]

Regulatory agencies have established acceptable intake (AI) limits for N-Nitrosofolic acid to control the potential risk to consumers.

| Regulatory Agency | Acceptable Intake (AI) Limit |

| U.S. Food and Drug Administration (FDA) | 1500 ng/day |

| European Medicines Agency (EMA) | 1500 ng/day |

| Health Canada | 1500 ng/day |

Conclusion

The discovery of N-Nitrosofolic acid as an impurity in folic acid-containing products highlights the importance of robust analytical methods and a thorough understanding of potential impurity formation pathways in pharmaceutical manufacturing. While the historical context of this specific impurity is recent and linked to the broader nitrosamine crisis, the underlying chemistry has been known for some time. For researchers, scientists, and drug development professionals, a proactive approach to risk assessment, method development, and quality control is essential to ensure the safety and efficacy of products containing folic acid. The continued collaboration between industry and regulatory bodies will be crucial in mitigating the risks associated with nitrosamine impurities.

References

- 1. Nitrosamine impurities in medicines: History and challenges | LGC Standards [lgcstandards.com]

- 2. fda.gov [fda.gov]

- 3. Nitrosamine Impurities in Medicines: Preventing history from repeating itself | Quality Matters | U.S. Pharmacopeia Blog [qualitymatters.usp.org]

- 4. Nitrosamine impurities in medicines | Therapeutic Goods Administration (TGA) [tga.gov.au]

- 5. researchgate.net [researchgate.net]

- 6. Determination of N-nitroso folic acid in folic acid and multivitamin supplements by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Stability of N-Nitrosofolic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosofolic acid is an N-nitroso derivative of folic acid, a critical B vitamin essential for numerous biological processes, including DNA synthesis and repair.[1] The presence of the N-nitroso group raises concerns due to the classification of many N-nitroso compounds as potential carcinogens. As an impurity or a potential metabolite, understanding the stability of N-Nitrosofolic acid is paramount for drug development, formulation, and risk assessment. This technical guide provides a comprehensive overview of the theoretical stability of N-Nitrosofolic acid, drawing upon the known stability of its parent compound, folic acid, and the general chemistry of N-nitroso compounds. Due to a lack of direct published studies on the degradation kinetics of N-Nitrosofolic acid, this guide will focus on extrapolated potential degradation pathways and established analytical methodologies for its detection and quantification.

Theoretical Stability Profile and Potential Degradation Pathways

The N-nitroso group introduces an additional layer of chemical reactivity. N-nitroso compounds are known to be susceptible to both thermal and photolytic degradation. The stability of the N-N bond can be influenced by the molecular structure and the surrounding chemical environment. It is plausible that the degradation of N-Nitrosofolic acid could be initiated at either the folate moiety or the N-nitroso group, or a combination of both, depending on the conditions.

A proposed degradation pathway for N-Nitrosofolic acid could involve the initial cleavage of the N-nitroso group, leading to the formation of folic acid and a nitrosating species. Alternatively, degradation could be initiated by the cleavage of the folic acid backbone, similar to the degradation of the parent compound, but potentially accelerated or altered by the presence of the electron-withdrawing N-nitroso group.

Data on Folic Acid Stability (as a Proxy)

To provide a quantitative context for the potential stability of N-Nitrosofolic acid, the following table summarizes stability data for its parent compound, folic acid, under various conditions. It is important to note that the presence of the N-nitroso group will likely alter these stability parameters.

| Condition | Matrix | Observation | Reference |

| Thermal | Spinach and Green Bean Purees | Folates were stable in the absence of oxygen, but degraded under an oxygen partial pressure of 40 kPa. | [3] |

| Thermal | Vegetables | Leaching can be a major mechanism of folate loss during processing, in addition to thermal degradation. | [4] |

| pH | Aqueous Solution | Folic acid stability is pH-dependent. | [2] |

| Light | Aqueous Solution | Folic acid is known to be sensitive to light. | [2] |

| Oxygen | General | Oxidation is a main mechanism for folate loss. | [2][3] |

Experimental Protocols for N-Nitrosofolic Acid Analysis

Accurate assessment of N-Nitrosofolic acid stability requires robust analytical methods. The primary technique reported for the quantification of N-Nitrosofolic acid in complex matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5][6]

Sample Preparation

A generic sample preparation workflow for the analysis of N-Nitrosofolic acid in a solid matrix (e.g., multivitamin supplements) is as follows:

-

Extraction: The sample is extracted with a suitable solvent system. A commonly used extraction solution is a mixture of 0.1% ammonia solution and methanol (9:1, v/v).[5][6] An isotopically labeled internal standard, such as N-nitroso folic acid-d4, is typically added to the extraction solution to ensure accuracy and precision.[5][6]

-

Centrifugation/Filtration: The extract is centrifuged or filtered to remove particulate matter.

-

Dilution: The cleared extract is diluted as necessary to fall within the calibration range of the analytical method.

LC-MS/MS Analysis

A highly selective and sensitive LC-MS/MS method is crucial for the accurate quantification of N-Nitrosofolic acid.[5][6]

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

The following table summarizes typical validation parameters for an LC-MS/MS method for N-Nitrosofolic acid.[5][6]

| Parameter | Typical Value |

| Linearity (R²) | > 0.995 |

| Accuracy (Recovery) | 83-110% |

| Precision (RSD) | < 15% |

| Limit of Detection (LOD) | 4 µg/g (with respect to folic acid) |

| Limit of Quantification (LOQ) | 10 µg/g (with respect to folic acid) |

digraph "Experimental Workflow for N-Nitrosofolic Acid Analysis" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1", width=1.5, height=0.7]; edge [fontname="Arial", fontsize=9];// Nodes start [label="Sample Weighing", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; extraction [label="Extraction with\nInternal Standard", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; centrifugation [label="Centrifugation/\nFiltration", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; dilution [label="Dilution", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; lcms [label="LC-MS/MS Analysis", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; quantification [label="Data Processing &\nQuantification", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; end [label="Report Results", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];

// Edges start -> extraction [color="#5F6368"]; extraction -> centrifugation [color="#5F6368"]; centrifugation -> dilution [color="#5F6368"]; dilution -> lcms [color="#5F6368"]; lcms -> quantification [color="#5F6368"]; quantification -> end [color="#5F6368"]; }

Conclusion

While direct experimental data on the stability of N-Nitrosofolic acid is currently limited, a theoretical understanding of its potential degradation can be formulated based on the known stability of folic acid and the general reactivity of N-nitroso compounds. This guide provides a framework for researchers and drug development professionals to approach the stability assessment of N-Nitrosofolic acid. The outlined analytical methodologies offer a robust starting point for developing and validating methods to accurately quantify this compound in various matrices. Further research into the degradation kinetics and product identification of N-Nitrosofolic acid is warranted to provide a more complete stability profile and to better inform risk assessments.

References

- 1. Folate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Thermal degradation of folates under varying oxygen conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of folate losses during processing: diffusion vs. heat degradation [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of N-nitroso folic acid in folic acid and multivitamin supplements by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

N-Nitrosofolic Acid: An In-depth Technical Guide on its Interaction with Biological Macromolecules

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosofolic acid, a nitrosamine impurity of folic acid, has garnered attention due to its potential genotoxic and carcinogenic properties. This technical guide provides a comprehensive overview of the current understanding of N-Nitrosofolic acid's interactions with biological macromolecules. While specific quantitative data for N-Nitrosofolic acid remains limited, this document extrapolates from the known reactivity of other N-nitroso compounds to elucidate potential mechanisms of interaction with DNA and proteins. This guide also details relevant experimental protocols for studying these interactions and proposes hypothetical signaling pathways that may be perturbed by N-Nitrosofolic acid, offering a framework for future research in this critical area of drug safety and toxicology.

Introduction

Folic acid, a B vitamin, is crucial for numerous biological processes, including DNA synthesis, repair, and methylation. Its supplementation is widespread, particularly during pregnancy, to prevent neural tube defects. However, the presence of N-nitroso compounds (NOCs), such as N-Nitrosofolic acid, as impurities in pharmaceutical products is a significant concern due to their classification as probable human carcinogens. NOCs are known to exert their toxic effects through the alkylation of biological macromolecules, leading to mutations and cellular damage. This guide focuses on the interaction of N-Nitrosofolic acid with key biological targets, primarily DNA and proteins, to provide a deeper understanding of its potential toxicological profile.

Interaction with DNA

N-nitroso compounds are known to be potent DNA alkylating agents following metabolic activation. While direct studies on N-Nitrosofolic acid-DNA adducts are not extensively available, the mechanisms of other N-nitrosamines provide a strong basis for postulating its mode of action.

Putative Mechanisms of DNA Adduct Formation

Metabolic activation of N-nitrosamines, often mediated by cytochrome P450 enzymes, can lead to the formation of highly reactive electrophilic species. These electrophiles can then attack nucleophilic centers in DNA bases, forming DNA adducts. For N-Nitrosofolic acid, it is hypothesized that enzymatic denitrosation or other metabolic transformations could generate a reactive species capable of alkylating DNA. The primary sites of adduction on DNA are typically the nitrogen and oxygen atoms of the purine and pyrimidine bases. The formation of these adducts can lead to miscoding during DNA replication and transcription, resulting in mutations. For instance, the formation of O6-methyldeoxyguanosine by some nitrosamines is a well-established pro-mutagenic lesion that can lead to G:C to A:T transition mutations.

While specific adducts for N-Nitrosofolic acid have not been fully characterized in the public literature, research on other N-nitroso compounds, such as N-nitrosotaurocholic acid, has identified adducts like 3-ethanesulfonic acid-dC and N4-cholyl-dC.[1] These findings suggest that N-Nitrosofolic acid could form structurally analogous adducts.

Genotoxicity

The formation of DNA adducts can trigger cellular DNA damage responses. If the damage is not properly repaired, it can lead to genomic instability and carcinogenesis. In vitro studies have shown that various N-nitroso compounds can induce DNA fragmentation and unscheduled DNA synthesis, both markers of genotoxicity.

Interaction with Proteins

N-nitroso compounds can also react with proteins, forming protein adducts. These adducts can alter protein structure and function, leading to cellular dysfunction.

Potential Mechanisms of Protein Adduct Formation

Similar to DNA adduction, the reactive electrophilic species generated from the metabolism of N-Nitrosofolic acid can react with nucleophilic amino acid residues in proteins. Cysteine and histidine residues are particularly susceptible to adduction by nitro-fatty acids, a related class of compounds that form reversible Michael adducts.[2][3][4] It is plausible that N-Nitrosofolic acid could form covalent adducts with these and other nucleophilic residues, such as lysine and arginine, leading to post-translational modifications that could impact protein activity, localization, and interaction with other molecules.

Potential Impact on Folate Pathway Enzymes

Given its structural similarity to folic acid, N-Nitrosofolic acid is a potential inhibitor of enzymes involved in the folate metabolic pathway, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS).

-

Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme that reduces dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR would disrupt DNA synthesis and cell proliferation. While there is no direct evidence of N-Nitrosofolic acid inhibiting DHFR, its structural analogy to folic acid suggests it could act as a competitive or non-competitive inhibitor.